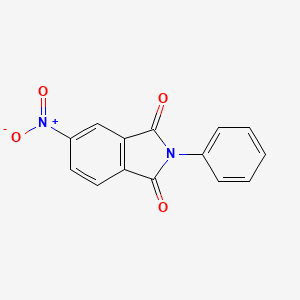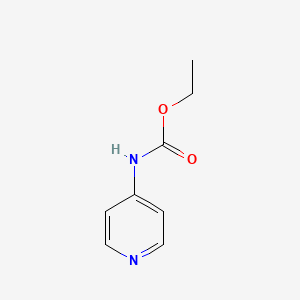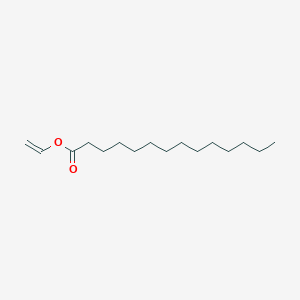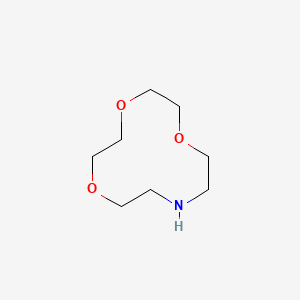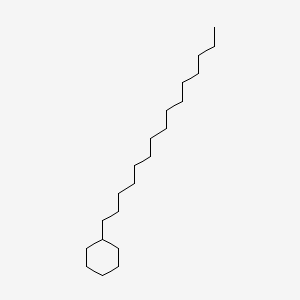
Pentadecylcyclohexane
概要
説明
Pentadecylcyclohexane is an organic compound with the molecular formula C₂₁H₄₂. It is a cycloalkane derivative where a cyclohexane ring is substituted with a pentadecyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: Pentadecylcyclohexane can be synthesized through the hydrogenation of pentadecylbenzene. The process involves the use of a platinum catalyst on an aluminum oxide support under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{15}\text{H}{31}\text{C}_6\text{H}5 + 3\text{H}2 \rightarrow \text{C}{15}\text{H}{31}\text{C}6\text{H}{11} ]
Industrial Production Methods: In an industrial setting, this compound is produced using a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production.
化学反応の分析
Types of Reactions: Pentadecylcyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of this compound can lead to the formation of cyclohexanone derivatives.
Reduction: Although this compound is already a reduced form of pentadecylbenzene, further reduction can be achieved using hydrogen gas in the presence of a nickel catalyst.
Substitution: Halogenation reactions can occur where hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), nickel catalyst (Ni)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Cyclohexanone derivatives
Reduction: Further reduced cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
科学的研究の応用
Pentadecylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkyl-substituted cyclohexanes in various chemical reactions.
Biology: Research on the interaction of this compound with biological membranes helps in understanding the effects of long-chain hydrocarbons on cell membranes.
Medicine: Although not directly used as a drug, this compound derivatives are studied for their potential therapeutic properties.
Industry: It is used as a lubricant additive and in the formulation of specialty chemicals.
作用機序
The mechanism of action of pentadecylcyclohexane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The long alkyl chain allows it to interact with hydrophobic regions of proteins and other macromolecules, potentially altering their function.
類似化合物との比較
Pentadecylcyclohexane can be compared with other long-chain alkyl-substituted cyclohexanes such as:
- Hexadecylcyclohexane
- Octadecylcyclohexane
- Nonadecylcyclohexane
Uniqueness: this compound is unique due to its specific chain length and the balance it provides between hydrophobicity and structural stability. This makes it particularly useful in applications where precise control over molecular interactions is required.
特性
IUPAC Name |
pentadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUABQHWFGTOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064081 | |
| Record name | Cyclohexane, pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-95-7 | |
| Record name | Pentadecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, pentadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHF4E37RWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of Pentadecylcyclohexane?
A1: this compound comprises a cyclohexane ring with a pentadecyl chain attached. While a specific molecular formula wasn't explicitly stated in the provided research, it can be deduced as C21H42. Spectroscopic data, such as 1H-NMR and 13C-NMR, confirms the presence of characteristic chemical shifts corresponding to the cyclohexane and alkyl chain moieties [, ].
Q2: How does the structure of this compound impact its material properties?
A2: The long alkyl chain significantly influences this compound's physical properties. It contributes to its low melting point and excellent processability compared to compounds with less bulky substituents, such as 2,2-bis(4-cyanatophenyl) propane []. This characteristic makes it suitable for blending with other polymers to potentially enhance flexibility or modify material properties [].
Q3: Has this compound demonstrated any potential in material applications?
A3: Research suggests that incorporating this compound into cyanate ester resins improves their processability and influences the final material's glass transition temperature []. Furthermore, the presence of the pentadecyl substituent significantly reduces moisture absorption in cured resins, highlighting its potential for developing hydrophobic materials [].
Q4: Is there evidence of this compound in natural sources?
A4: Interestingly, this compound has been identified in the essential oil extracted from banana leaves [] and as a component in the extractives of Tristaniopsis whiteana wood []. This suggests a natural occurrence and potential roles in biological systems, warranting further investigation.
Q5: Are there any studies on the behavior of this compound under high pressure?
A5: Yes, studies have investigated the melting temperature of this compound under high pressure (up to 100 MPa) []. The research focuses on the relationship between alkyl chain length in alkylcyclohexanes and their melting behavior under pressure, offering insights into their thermodynamic properties.
Q6: What analytical techniques are used to identify and quantify this compound?
A6: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in various matrices [, , ]. This technique separates compounds based on volatility and then identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


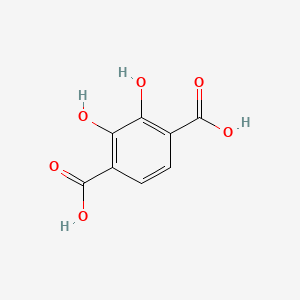
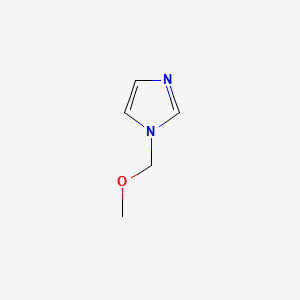
![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)
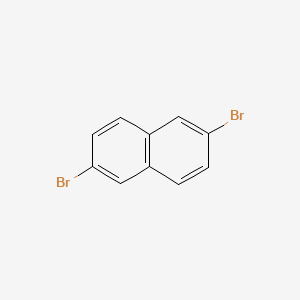
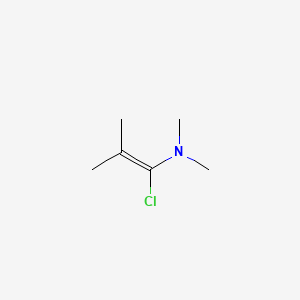
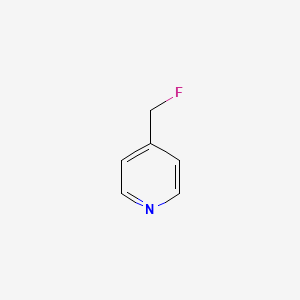
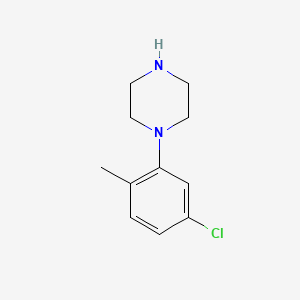
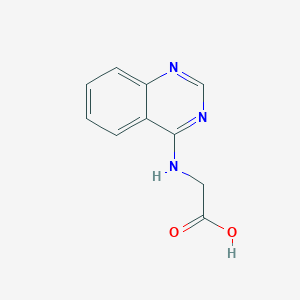
![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
